molecular formula C9H7BrO2 B1488203 6-Bromochroman-3-one CAS No. 944899-48-3

6-Bromochroman-3-one

Cat. No. B1488203
CAS RN: 944899-48-3
M. Wt: 227.05 g/mol
InChI Key: VBRRRWJGQGGHLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Bromochroman-3-one is C9H7BrO2 . The average mass is 227.055 Da and the monoisotopic mass is 225.963 Da . The InChI code is 1S/C9H9BrO/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 .


Physical And Chemical Properties Analysis

6-Bromochroman-3-one is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I found .

Scientific Research Applications

Alzheimer’s Disease Research

Chromanone derivatives have been studied for their potential role in Alzheimer’s disease research. In vitro studies revealed that certain derivatives exhibited high binding affinities to amyloid-beta plaques, which are a hallmark of Alzheimer’s disease .

Cosmetic Applications

Chroman-4-one derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair. They have also been used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes .

Synthetic Methodologies

Improvements in the methodologies for synthesizing 4-chromanone-derived compounds have been a focus of several studies. These methodologies are crucial for preparing chroman-4-one derivatives used in various applications .

Simulation Visualizations

Chroman-4-one derivatives are utilized in simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .

Safety And Hazards

6-Bromochroman-3-one should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

6-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRRRWJGQGGHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729301
Record name 6-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromochroman-3-one

CAS RN

944899-48-3
Record name 6-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The starting material 6-bromochroman-3-one (5A) was prepared from 6-bromochroman-4-one in a manner similar to that described in the literature (Synthesis, 1980, 621): 6-bromochroman-4-one was reduced with NaBH4 (1.2 eq, MeOH-DCM, 0° C. to RT, 2 h) and then eliminated with pTsOH (cat., toluene, reflux, 3 h, 90% for 2-steps). The resulting 6-bromochromene was subjected to osmylation (cat. OsO4, 1 eq. NMO, water-acetone-tBuOH, RT, overnight) and subsequent treatment with pTsOH (cat., toluene, reflux, 15 min, 86% for 2-steps) to provide 6-bromochroman-3-one (5A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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